molecular formula C16H28N2O2 B14419754 Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate CAS No. 85216-65-5

Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate

Cat. No.: B14419754
CAS No.: 85216-65-5
M. Wt: 280.41 g/mol
InChI Key: TWEGWEVVEWUYQA-UHFFFAOYSA-N
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Description

Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate involves its interaction with biological molecules through the imidazole ring. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is unique due to its long alkyl chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole-containing compounds and may contribute to its specific biological activities .

Properties

CAS No.

85216-65-5

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

methyl 11-(2-methylimidazol-1-yl)undecanoate

InChI

InChI=1S/C16H28N2O2/c1-15-17-12-14-18(15)13-10-8-6-4-3-5-7-9-11-16(19)20-2/h12,14H,3-11,13H2,1-2H3

InChI Key

TWEGWEVVEWUYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCCCCCCCCC(=O)OC

Origin of Product

United States

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